Cas no 2260937-40-2 (1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride)

1-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is a fluorinated cyclohexylamine derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of difluorine atoms at the 4-position of the cyclohexyl ring enhances its metabolic stability and lipophilicity, which may improve bioavailability. The hydrochloride salt form ensures better solubility and handling properties. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure and high purity make it suitable for precise experimental work. The difluorocyclohexyl moiety may also confer unique steric and electronic effects, influencing binding interactions in target systems.
1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride structure
2260937-40-2 structure
Product Name:1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride
CAS No:2260937-40-2
MF:C9H18ClF2N
MW:213.695728778839
CID:6070192
PubChem ID:137942239
Update Time:2025-06-12

1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2260937-40-2
    • EN300-6731419
    • 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride
    • 1-(4,4-difluorocyclohexyl)propan-1-amine hydrochloride
    • Inchi: 1S/C9H17F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h7-8H,2-6,12H2,1H3;1H
    • InChI Key: OIGYVYCDTABZTP-UHFFFAOYSA-N
    • SMILES: Cl.FC1(CCC(C(CC)N)CC1)F

Computed Properties

  • Exact Mass: 213.1095836g/mol
  • Monoisotopic Mass: 213.1095836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride

Comprehensive Overview of 1-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride (CAS No. 2260937-40-2)

In the realm of pharmaceutical and chemical research, 1-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride (CAS No. 2260937-40-2) has emerged as a compound of significant interest. This difluorocyclohexyl-containing amine derivative is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its unique structural features, including the fluorine substitution pattern, which can influence bioavailability and metabolic stability—a hot topic in modern medicinal chemistry.

The compound's hydrochloride salt form enhances its solubility, making it more suitable for biological testing. Recent trends in AI-driven drug design and computational chemistry have brought attention to such fluorinated building blocks, as evidenced by frequent searches for "fluorinated amine synthesis" and "cyclohexylamine derivatives in drug development." The 4,4-difluorocyclohexyl moiety is especially noteworthy due to its ability to modulate lipophilicity—a key parameter in optimizing drug candidates.

From a synthetic chemistry perspective, 1-(4,4-Difluorocyclohexyl)propan-1-amine represents an important intermediate. Laboratories frequently search for "amine protection strategies" and "fluorocyclohexane reactions," reflecting the compound's relevance in multi-step syntheses. Its propan-1-amine chain offers versatility for further functionalization, aligning with current interests in fragment-based drug discovery.

Analytical characterization of this compound typically involves advanced techniques like NMR spectroscopy (particularly 19F-NMR due to the fluorine atoms) and mass spectrometry. The pharmaceutical industry's growing focus on deuterated drugs and metabolic stability enhancement has further increased scrutiny of such fluorinated analogs. Notably, the hydrochloride salt form simplifies purification and handling—a practical advantage often discussed in "API salt selection" forums.

Environmental considerations in chemical synthesis have also put fluorine-containing compounds in the spotlight. While traditional fluorination methods sometimes raise concerns, newer "green fluorination techniques" are being explored—a search trend that correlates with sustainable chemistry initiatives. The difluorocyclohexyl group in this compound exemplifies how strategic fluorine placement can achieve desired properties without excessive environmental impact.

In material science applications, the 1-(4,4-Difluorocyclohexyl)propan-1-amine scaffold shows promise for designing specialized polymers. The cyclohexyl ring provides rigidity while the fluorine atoms can influence electronic properties—a combination that attracts researchers investigating "high-performance polymer monomers." This dual applicability in pharmaceuticals and materials makes the compound a valuable subject for interdisciplinary studies.

Quality control protocols for CAS No. 2260937-40-2 emphasize rigorous testing for chiral purity (when applicable) and salt stoichiometry. These parameters are crucial given the compound's potential as a pharmaceutical intermediate. Recent publications discussing "QC methods for amine hydrochlorides" reflect the industry's demand for robust analytical procedures.

As research continues, 1-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride remains at the intersection of several cutting-edge scientific domains. Its study contributes to broader conversations about "privileged structures in medicinal chemistry" and "fluorine effects on molecular properties"—topics that dominate contemporary literature searches in chemical databases.

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